

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *4-Iodo-1H-indazole-3-carboxylic acid*

Cat. No.: *B1593243*

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4-Iodo-1H-indazole-3-carboxylic acid (CAS No. 885518-74-1) is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its rigid indazole core, substituted with both a halogen and a carboxylic acid, provides a versatile scaffold for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, making a thorough understanding of its spectral properties essential.

While a comprehensive set of publicly available, peer-reviewed experimental spectra for this specific molecule is not readily accessible, we can leverage our deep understanding of spectroscopic principles and extensive data from analogous compounds to construct a highly accurate, predictive guide to its spectral signature. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-iodo-1H-indazole-3-carboxylic acid**. The interpretations and protocols herein are grounded in established theory and data from closely related structures, providing a reliable framework for compound identification and quality control.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. For **4-iodo-1H-indazole-3-carboxylic acid**, both ^1H and ^{13}C NMR will provide definitive information about the substitution pattern and electronic nature of the indazole ring.

Expert Insight: The 'Why' Behind the Prediction

The predicted chemical shifts are derived from the foundational structure of indazole-3-carboxylic acid, perturbed by the introduction of a heavy iodine atom at the C-4 position. Iodine exerts two primary electronic effects: a moderate, distance-dependent deshielding effect through-bond (inductive effect) and a more complex influence on the aromatic system. Protons and carbons nearest to the iodine will experience the most significant shift. The carboxylic acid and N-H protons are expected to be broad and highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

Predicted ^1H NMR Spectral Data

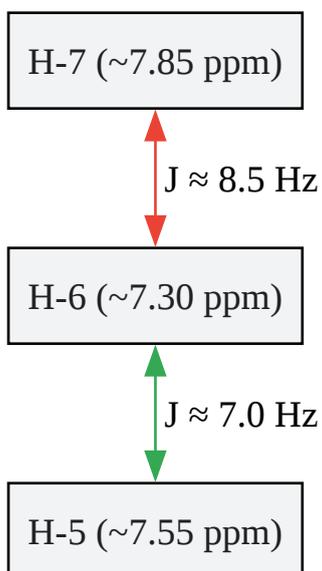
The ^1H NMR spectrum is anticipated to show three distinct aromatic proton signals and two exchangeable proton signals. The analysis is based on spectra of related indazoles and fundamental substituent effects.^{[3][4]}

Table 1: Predicted ^1H NMR Data for **4-iodo-1H-indazole-3-carboxylic acid** (in DMSO- d_6)

Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)	Assignment	Rationale
~13.5 - 14.0	Broad Singlet	-	1H (N-H)	Typical for indazole N-H proton in DMSO- d_6 ; significant hydrogen bonding.
~13.0	Very Broad Singlet	-	1H (COOH)	Carboxylic acid proton, highly exchangeable and subject to hydrogen bonding.
~7.85	Doublet (d)	$J \approx 8.5$ Hz	H-7	Ortho-coupled to H-6. Deshielded by proximity to the pyrazole ring.
~7.55	Doublet (d)	$J \approx 7.0$ Hz	H-5	Ortho-coupled to H-6. Shift influenced by the para-iodine substituent.
~7.30	Triplet (t)	$J \approx 7.8$ Hz	H-6	Coupled to both H-5 and H-7, appearing as a pseudo-triplet.

^1H NMR Coupling Relationship Diagram

The following diagram illustrates the expected through-bond coupling between the aromatic protons.



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Caption: Predicted ^1H - ^1H coupling on the benzene ring.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will reveal eight distinct carbon signals. The most informative signals will be the C-4 carbon, which is directly attached to iodine and will be significantly upfield, and the C-3 and carbonyl carbons, which are downfield. Predictions are based on data from similar indazole carboxylic acids.[5][6]

Table 2: Predicted ^{13}C NMR Data for **4-Iodo-1H-indazole-3-carboxylic acid** (in DMSO-d_6)

Predicted δ (ppm)	Assignment	Rationale
~165.0	C=O	Typical chemical shift for a carboxylic acid carbonyl carbon.[6]
~142.0	C-7a	Quaternary carbon at the ring junction, deshielded.
~140.5	C-3	Carbon attached to two nitrogen atoms, significantly deshielded.
~129.0	C-6	Aromatic CH carbon.
~128.5	C-5	Aromatic CH carbon, influenced by the iodine.
~125.0	C-3a	Quaternary carbon at the ring junction.
~115.0	C-7	Aromatic CH carbon, influenced by the adjacent pyrazole ring.
~95.0	C-4	Carbon directly bonded to iodine, shifted significantly upfield due to the heavy atom effect.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **4-iodo-1H-indazole-3-carboxylic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The choice of DMSO- d_6 is critical for observing the exchangeable N-H and COOH protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum with 16-32 scans.

- Set the spectral width to cover a range of -2 to 16 ppm.
- To confirm exchangeable protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H and COOH signals should disappear or significantly diminish.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
 - Set the spectral width to cover a range of 0 to 200 ppm.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

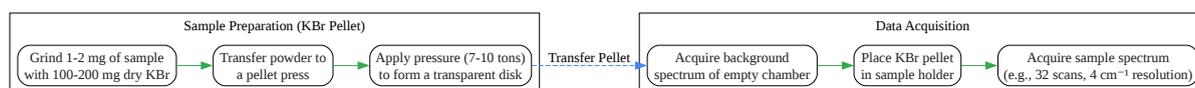
Expert Insight: The Vibrational Signature

The IR spectrum of this molecule will be dominated by features of the carboxylic acid and the N-H group. The most prominent and diagnostic peak will be an extremely broad O-H stretch, a hallmark of a hydrogen-bonded carboxylic acid dimer.^[7] The C=O stretch will also be strong and sharp. The N-H stretch of the indazole ring will appear as a medium-intensity band, likely superimposed on the broad O-H absorption. Fingerprint region bands will be complex but can be compared to reference spectra of similar indazoles.^{[8][9]}

Table 3: Predicted FT-IR Absorptions for **4-Iodo-1H-indazole-3-carboxylic acid**

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid (Dimer)
~3200	Medium, Broad	N-H Stretch	Indazole N-H
~1710 - 1690	Strong, Sharp	C=O Stretch	Carboxylic Acid
~1620, ~1580, ~1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1300	Medium	C-O Stretch	Carboxylic Acid
~920	Medium, Broad	O-H Bend (out-of-plane)	Carboxylic Acid (Dimer)
~800 - 750	Strong	C-H Bend (out-of-plane)	Aromatic Ring

Experimental Protocol: FT-IR Data Acquisition Workflow



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Caption: Standard workflow for acquiring an FT-IR spectrum using a KBr pellet.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule.

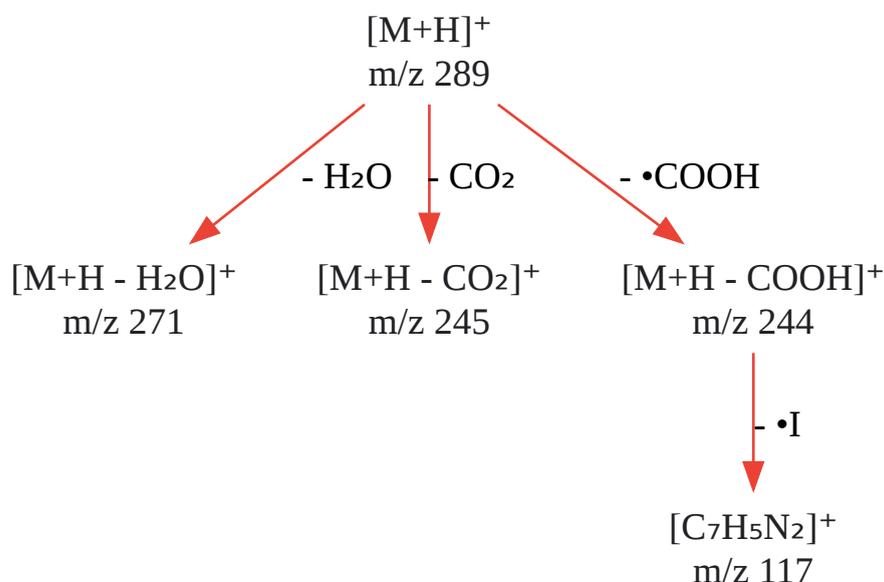
Expert Insight: Fragmentation Logic

For **4-iodo-1H-indazole-3-carboxylic acid** (MW: 288.04 g/mol), the molecular ion peak $[M+H]^+$ in ESI+ mode should be observed at m/z 289. The presence of iodine (^{127}I is 100% abundant) makes the molecular ion peak highly distinctive. Key fragmentation pathways will likely involve the neutral loss of water (-18) and the loss of the carboxylic acid group, either as CO_2 (-44) or the entire COOH radical (-45). Subsequent fragmentation of the indazole core is also expected. The fragmentation of related indazole carboxamides provides a strong basis for these predictions.^[10]

Table 4: Predicted Key Ions in ESI+ Mass Spectrum

Predicted m/z	Ion Formula	Identity
289	$[\text{C}_8\text{H}_6\text{IN}_2\text{O}_2]^+$	$[M+H]^+$
271	$[\text{C}_8\text{H}_4\text{IN}_2\text{O}]^+$	$[M+H - \text{H}_2\text{O}]^+$
245	$[\text{C}_8\text{H}_6\text{IN}_2]^+$	$[M+H - \text{CO}_2]^+$
244	$[\text{C}_8\text{H}_5\text{IN}_2]^+$	$[M+H - \text{COOH}]^+$
117	$[\text{C}_7\text{H}_5\text{N}_2]^+$	$[M+H - \text{COOH} - \text{I}]^+$

Proposed Fragmentation Pathway



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Caption: Predicted ESI+ fragmentation pathway.

Experimental Protocol: LC-MS Data Acquisition

- **Sample Preparation:** Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.
- **Instrumentation:** Use a Liquid Chromatography system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
- **Chromatography (Optional but Recommended):** Use a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.
- **MS Acquisition:**
 - Operate the ESI source in positive ion mode.
 - Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the molecular ion.
 - Perform tandem MS (MS/MS) on the parent ion (m/z 289) to induce fragmentation and confirm the predicted fragment ions.

Conclusion

This guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of **4-iodo-1H-indazole-3-carboxylic acid**. By grounding these predictions in the fundamental principles of spectroscopy and comparative data from analogous structures, we have constructed a robust framework for researchers. These data tables, protocols, and interpretations should serve as a valuable resource for confirming the identity, purity, and structure of this important synthetic intermediate, thereby empowering the next stage of research and development.

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